molecular formula C13H11N3O3 B11859272 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,6-piperidinedione CAS No. 39123-48-3

3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,6-piperidinedione

Cat. No.: B11859272
CAS No.: 39123-48-3
M. Wt: 257.24 g/mol
InChI Key: FREJIWOFHHULTE-UHFFFAOYSA-N
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Description

3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,6-piperidinedione is a chemical compound of significant interest in pharmaceutical and oncological research, particularly in the development of targeted cancer therapies. This multifunctional agent is based on a molecular scaffold that combines a quinazolin-4-one core with a pharmaceutically active piperidine-2,6-dione moiety. The compound is designed for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use. The core research value of this compound lies in its potential as a Bromodomain and Extra-Terminal (BET) protein inhibitor . BET proteins are critical epigenetic readers that regulate the expression of key oncogenes, such as c-Myc and n-Myc. By inhibiting these proteins, this compound provides researchers with a valuable tool for investigating novel pathways in cancer biology, particularly in hematologic malignancies, acute myeloid leukemia, multiple myeloma, and solid tumors including breast carcinoma, colon cancer, and lung neoplasms . Mechanistically, the compound is believed to function through a targeted protein degradation approach. The piperidine-2,6-dione (glutarimide) moiety enables recruitment to the CRL4CRBN E3 ubiquitin ligase complex, potentially facilitating the ubiquitination and subsequent proteasomal degradation of target proteins . This dual-functional targeted degradation mechanism offers a powerful strategy for eliminating disease-driving proteins that are otherwise difficult to inhibit with conventional small molecules. Researchers are exploring this compound and its derivatives in structure-activity relationship studies, mechanism-of-action investigations, and combination therapy regimens. The chemical structure allows for various substitutions to optimize potency, selectivity, and drug-like properties. When handling this compound, researchers should adhere to strict safety protocols and refer to the provided Material Safety Data Sheet for proper storage, handling, and disposal information.

Properties

CAS No.

39123-48-3

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-(4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11N3O3/c17-11-6-5-10(12(18)15-11)16-7-14-9-4-2-1-3-8(9)13(16)19/h1-4,7,10H,5-6H2,(H,15,17,18)

InChI Key

FREJIWOFHHULTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

L-Glutamine-Based Cyclization

A patented method for synthesizing structurally related piperidinedione derivatives involves L-glutamine as a starting material. While the target compound in the patent (3-amino-2,6-piperidinedione hydrochloride) differs slightly, the core piperidinedione formation strategy is adaptable. The process involves:

  • Protection : L-glutamine undergoes Boc (tert-butoxycarbonyl) protection in an alkaline medium, yielding N-Boc-L-glutamine.

  • Cyclization : Using N,N'-carbonyldiimidazole (CDI) as a coupling agent, the protected intermediate forms the piperidinedione ring under anhydrous conditions with 4-dimethylaminopyridine (DMAP) catalysis.

  • Deprotection and Salt Formation : Acidic hydrolysis removes the Boc group, followed by hydrochloride salt formation.

For 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-2,6-piperidinedione, an additional quinazolinone moiety must be introduced. This could involve:

  • Post-Cyclization Functionalization : Coupling a pre-synthesized 4-oxo-3,4-dihydroquinazoline derivative to the piperidinedione core.

  • In-Situ Quinazolinone Formation : Incorporating a bromine or methyl group at the quinazoline C6 position during cyclization, followed by oxidation or substitution.

Alternative Pathways Using Quinazoline Precursors

Quinazolinone derivatives are typically synthesized via:

  • Condensation Reactions : Anthranilic acid derivatives react with aldehydes or ketones under acidic conditions.

  • Cyclodehydration : 2-Aminobenzamide derivatives undergo cyclization with phosphoryl chloride (POCl₃) or other dehydrating agents.

Integrating these steps into the piperidinedione synthesis requires careful sequencing. For example, a brominated quinazolinone intermediate could undergo nucleophilic substitution with a piperidinedione-bearing amine group.

Reaction Mechanisms and Key Intermediates

Piperidinedione Ring Formation

The cyclization step in the patented method proceeds via a two-stage mechanism:

  • Activation : CDI reacts with the carboxyl group of N-Boc-L-glutamine, forming an imidazolide intermediate.

  • Intramolecular Attack : The amine group nucleophilically attacks the activated carbonyl, closing the piperidinedione ring.

Critical Factors :

  • Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility and minimizes side reactions.

  • Catalyst Loading : DMAP (2–3 mol%) accelerates the reaction by stabilizing the transition state.

Quinazolinone-Piperidinedione Coupling

Hypothetically, introducing the quinazolinone group could involve:

  • Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling between a bromoquinazolinone and a piperidinedione amine.

  • Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) to link hydroxyl-containing intermediates.

Optimization Strategies for Industrial Scalability

Solvent and Reagent Optimization

The patent highlights cost-effective adjustments:

ParameterOptimal ConditionImpact on Yield
CDI Equivalents1.2–1.3 eqMaximizes cyclization efficiency
DMAP Concentration0.02–0.03 eqReduces side-product formation
Deprotection Acid2.5–3.5 M HCl in methanolEnsures complete Boc removal

Temperature Control

  • Cyclization : Reflux conditions (60–70°C) balance reaction rate and thermal stability.

  • Deprotection : Room temperature (20–25°C) prevents decomposition of acid-labile groups.

Characterization and Quality Control

Analytical Techniques

  • HPLC : Purity >99% achieved via gradient elution with C18 columns.

  • 1H-NMR : Key peaks include:

    • Piperidinedione protons: δ 2.5–3.5 ppm (multiplet, ring CH₂).

    • Quinazolinone aromatic protons: δ 7.2–8.1 ppm (doublets, J = 8 Hz).

Impurity Profiling

Common byproducts arise from:

  • Incomplete Cyclization : Linear intermediates with unreacted carboxyl groups.

  • Oxidation : Quinazolinone N-oxide formation under harsh conditions.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
L-Glutamine PathwayLow-cost starting material; Mild conditionsRequires post-synthetic modification for quinazolinone
Quinazoline CouplingModularity; High functional group toleranceMulti-step synthesis; Palladium catalyst cost

Industrial Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer, reduced reaction times.

  • Challenges : Clogging risks from insoluble intermediates.

Green Chemistry Metrics

  • E-Factor : 15–20 (solvent-intensive steps).

  • PMI (Process Mass Intensity) : 30–40 kg/kg, highlighting opportunities for solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone and piperidine derivatives.

    Substitution: Formation of alkylated or acylated derivatives of the compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of quinazolinones, including 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-2,6-piperidinedione, exhibit significant antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Some studies suggest that quinazolinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . For example, research highlighted the ability of similar compounds to inhibit tumor growth in animal models.

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development:

  • Antibacterial Agents : Its efficacy against bacterial strains makes it a candidate for developing new antibiotics.
  • Anticancer Drugs : The ability to induce apoptosis positions it as a potential anticancer agent.

Case Study 1: Antimicrobial Activity

A study conducted on a series of quinazolinone derivatives demonstrated their effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating strong antibacterial potential .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, derivatives similar to this compound were shown to inhibit the proliferation of human cancer cell lines significantly. Mechanistic studies revealed that these compounds could activate apoptotic pathways leading to cancer cell death .

Mechanism of Action

The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, while the piperidine-2,6-dione structure can interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Reported Activity Source
3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,6-piperidinedione C₁₃H₁₁N₃O₃ Quinazolinone fused to piperidinedione Not explicitly reported
Lenalidomide C₁₃H₁₃N₃O₃ 4-Amino-isoindole Immunomodulatory (FDA-approved)
Antiulcer compound (3a-h) C₂₄H₂₃N₅O₆S Quinazolinone, dihydropyridine, sulfonamide Antiulcer (comparable to ranitidine)
1-{[Chloro(dimethyl)silyl]methyl}-2,6-piperidinedione C₇H₁₁ClNO₂Si Chlorinated silyl group Antifungal (inferred)
(R)-(+)-Glutethimide C₁₃H₁₅NO₂ Ethyl-phenyl Sedative-hypnotic

Biological Activity

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-2,6-piperidinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a quinazolinone core linked to a piperidine ring, which is crucial for its biological activity. The synthesis typically involves multi-step reactions, including the use of phthalic anhydride and anilines. Green chemistry principles are often applied to minimize environmental impact during production.

Property Details
IUPAC Name This compound
Molecular Formula C13H12N2O3
CAS Number 2380173-36-2

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it can inhibit specific enzymes and receptors involved in cancer progression and inflammation.

  • Enzyme Inhibition : The quinazolinone structure allows for interaction with enzymes like kinases and phosphatases.
  • Receptor Modulation : The compound may modulate receptors involved in cell signaling pathways related to cancer and immune responses.

Anticancer Properties

Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
Ca9-22 (oral carcinoma)1.5Induces apoptosis through caspase activation
HSC-2 (squamous carcinoma)2.0Cell cycle arrest in G2/M phase
Colo205 (colon cancer)1.8Inhibition of proliferation

Case Studies

  • Study on Oral Cancer Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis in Ca9-22 cells, with a notable increase in subG1 population indicative of DNA fragmentation .
  • Colon Cancer Evaluation : Another investigation highlighted its effectiveness against Colo205 cells, showing a marked decrease in cell viability after treatment .

Comparative Analysis

When compared to similar compounds within the quinazolinone class, this compound stands out due to its unique structural features that enhance its biological efficacy.

Compound Activity Profile
2-(4-Oxoquinazolin-2-yl)-N-arylbenzamidesModerate anticancer activity
Methyl 2-thioacetate derivativesLower selectivity against cancer cells

Q & A

Basic: What are the common synthetic routes for 3-(4-oxo-3,4-Dihydroquinazolin-3-yl)-2,6-piperidinedione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by coupling with the piperidinedione moiety. Key steps include cyclization under acidic or basic conditions and purification via flash chromatography or recrystallization . Optimization strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis: Acid catalysts (e.g., HCl) or transition metals (e.g., Pd for coupling reactions) improve yield.
  • Temperature Control: Reflux conditions (80–120°C) are critical for cyclization efficiency .
  • Purification: Use HPLC or preparative TLC to isolate high-purity fractions .

Table 1: Example Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationHCl (cat.), reflux, 24h6595%
CouplingPd(PPh₃)₄, DMF, 80°C7298%

Basic: Which analytical techniques are most reliable for characterizing polymorphic forms of this compound?

Methodological Answer:
Polymorph identification requires a combination of:

  • X-ray Diffraction (XRD): Distinguishes crystalline forms via unique diffraction patterns .
  • Differential Scanning Calorimetry (DSC): Detects thermal transitions (melting points, glass transitions).
  • Solid-State NMR: Resolves hydrogen-bonding networks and molecular packing .
  • FT-IR Spectroscopy: Identifies functional group vibrations affected by crystal lattice interactions.

Key Consideration: Cross-validate results using at least two techniques to confirm polymorphic stability under storage conditions (e.g., humidity, temperature) .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer:
Discrepancies often arise from variations in experimental protocols. Mitigation strategies:

  • Standardized Protocols: Adopt OECD guidelines for solubility (shake-flask method) and stability (accelerated degradation studies under UV, pH stress) .
  • Environmental Controls: Document temperature, humidity, and light exposure during measurements.
  • Interlaboratory Comparisons: Collaborate with multiple labs to validate data reproducibility .

Table 2: Example Stability Data Under Different Conditions

ConditionpHTemperature (°C)Degradation Rate (k, h⁻¹)
Acidic2250.12
Neutral7250.03
Alkaline10250.21

Advanced: What experimental designs are optimal for evaluating the compound’s biological activity and structure-activity relationships (SAR)?

Methodological Answer:

  • QSAR Modeling: Use computational tools (e.g., Schrödinger, MOE) to correlate molecular descriptors (logP, polar surface area) with bioactivity data .
  • In Vitro Assays: Employ dose-response curves (IC₅₀/EC₅₀) in cell-based models, ensuring triplicate replicates and controls for cytotoxicity .
  • In Vivo Validation: Use randomized block designs with placebo and positive control groups to assess pharmacokinetics and efficacy .

Key Step: Validate QSAR predictions with orthogonal assays (e.g., SPR for binding affinity) to reduce false positives .

Advanced: How should researchers design long-term studies to assess environmental fate and ecotoxicological impacts?

Methodological Answer:
Adopt a tiered approach:

Laboratory Studies: Determine hydrolysis rates, photodegradation, and soil sorption coefficients (Kd) using OECD 307 guidelines .

Microcosm/Mesocosm Models: Simulate real-world ecosystems to study bioaccumulation in aquatic/terrestrial organisms .

High-Resolution Mass Spectrometry (HRMS): Track transformation products and metabolites in environmental matrices .

Table 3: Example Environmental Persistence Data

MatrixHalf-Life (Days)Major Degradation Pathway
Water28Photolysis
Soil56Microbial degradation

Basic: What are the critical parameters for ensuring reproducibility in synthetic scale-up?

Methodological Answer:

  • Reagent Purity: Use ≥98% purity for starting materials to avoid side reactions.
  • Process Analytical Technology (PAT): Monitor reactions in real-time via inline FT-IR or Raman spectroscopy .
  • Stirring Efficiency: Optimize agitation speed to ensure homogeneity in large-scale reactors .

Advanced: How can computational methods predict potential drug-drug interactions (DDIs) involving this compound?

Methodological Answer:

  • CYP450 Inhibition Assays: Use human liver microsomes to identify inhibitory effects on cytochrome P450 enzymes.
  • Molecular Docking: Simulate binding to CYP3A4/2D6 active sites using AutoDock Vina .
  • Pharmacokinetic Modeling: Integrate in vitro data into PBPK models (e.g., GastroPlus) to predict clinical DDIs .

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